Cas no 1054-89-3 (1,3,8-Triazaspiro[4.5]decan-4-one,8-(4-oxo-4-phenylbutyl)-1-phenyl-)

1,3,8-Triazaspiro[4.5]decan-4-one,8-(4-oxo-4-phenylbutyl)-1-phenyl- structure
1054-89-3 structure
Product Name:1,3,8-Triazaspiro[4.5]decan-4-one,8-(4-oxo-4-phenylbutyl)-1-phenyl-
Numero CAS:1054-89-3
MF:C23H27N3O2
MW:377.479385614395
CID:143959
PubChem ID:98814
Update Time:2025-04-19

1,3,8-Triazaspiro[4.5]decan-4-one,8-(4-oxo-4-phenylbutyl)-1-phenyl- Proprietà chimiche e fisiche

Nomi e identificatori

    • 1,3,8-Triazaspiro[4.5]decan-4-one,8-(4-oxo-4-phenylbutyl)-1-phenyl-
    • 8-(4-oxo-4-phenylbutyl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one
    • 1,3,8-Triazaspiro(4.5)decan-4-one, 8-(3-benzoylpropyl)-1-phenyl-
    • 8-(3-Benzoyl-1-propyl)-4-oxo-1-phenyl-1,3,8-triazaspiro(4.5)decane
    • 8-(3-Benzoylpropyl)-1-phenyl-1,3,8-triazaspiro(4.5)decan-4-one
    • 8-(4-oxo-4-phenyl-butyl)-1-phenyl-1,3,8-triaza-spiro[4.5]decan-4-one
    • 8-[(4-oxo-4-phenyl)butyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one
    • AC1L40FX
    • BRN 0630773
    • CTK4A3873
    • NSC167756
    • NSC 167756
    • 1,3,8-TRIAZASPIRO(4.5)DECAN-4-ONE, 8-(4-OXO-4-PHENYLBUTYL)-1-PHENYL-
    • UNII-VI98YE90U9
    • 5-26-04-00108 (Beilstein Handbook Reference)
    • 8-(4-oxo-4-phenyl-butyl)-4-phenyl-2,4,8-triazaspiro[4.5]decan-1-one
    • 8-(4-Oxo-4-phenylbutyl)-1-phenyl-1,3,8-triazaspiro(4.5)decan-4-one
    • 1054-89-3
    • NSC-167756
    • VI98YE90U9
    • SCHEMBL10735272
    • DTXSID70147113
    • Inchi: 1S/C23H27N3O2/c27-21(19-8-3-1-4-9-19)12-7-15-25-16-13-23(14-17-25)22(28)24-18-26(23)20-10-5-2-6-11-20/h1-6,8-11H,7,12-18H2,(H,24,28)
    • Chiave InChI: LAYJMFIIXJDEDW-UHFFFAOYSA-N
    • Sorrisi: O=C1C2(CCN(CCCC(C3C=CC=CC=3)=O)CC2)N(C2C=CC=CC=2)CN1

Proprietà calcolate

  • Massa esatta: 377.21051
  • Massa monoisotopica: 377.210327
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 28
  • Conta legami ruotabili: 6
  • Complessità: 544
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.9
  • Superficie polare topologica: 52.6

Proprietà sperimentali

  • Densità: 1.23
  • Punto di ebollizione: 625.4°C at 760 mmHg
  • Punto di infiammabilità: 332°C
  • Indice di rifrazione: 1.636
  • PSA: 52.65
  • LogP: 3.40970
Fornitori consigliati
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhejiang Brunova Technology Co., Ltd.
烟台朗裕新材料科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shenzhen Yaoyuan R&D Center Co.,Ltd
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.